(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE
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Overview
Description
The compound is a thiazolidinone derivative. Thiazolidinones are a class of organic compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom . They are known for their wide range of biological activities and are often used in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to provide an accurate analysis .Mechanism of Action
Target of Action
The primary targets of 5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one are yet to be definitively identified. Similar compounds have been found to interact with various proteins and enzymes involved in cellular processes .
Mode of Action
The exact mode of action of 5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is not fully understood. It is believed to interact with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
It is likely that the compound affects multiple pathways due to its potential interactions with various targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Based on the known effects of similar compounds, it could potentially lead to changes in cellular function .
Action Environment
The action, efficacy, and stability of 5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one could be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and the specific cellular environment in which the compound is present .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-4-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-9-8(15-10(14)12-9)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTAWJUZFLOYKH-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=NC(=O)S2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=NC(=O)S2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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